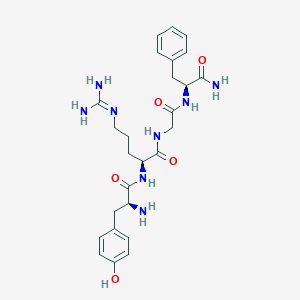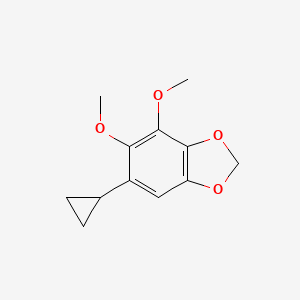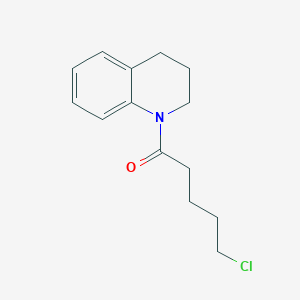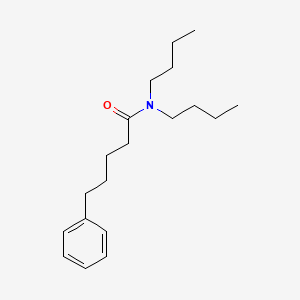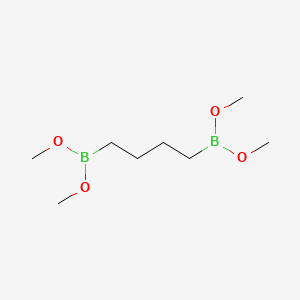
Tetramethyl butane-1,4-diylbisboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl butane-1,4-diylbisboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of boronate groups attached to a tetramethyl butane backbone, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl butane-1,4-diylbisboronate typically involves the reaction of tetramethyl butane-1,4-diol with boronic acid derivatives. One common method is the esterification of tetramethyl butane-1,4-diol with boronic acid in the presence of a dehydrating agent such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the diol to the bisboronate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the boronate ester in a more controlled and efficient manner.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl butane-1,4-diylbisboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate groups can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate groups to boranes.
Substitution: The boronate groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organolithium or Grignard reagents for substitution reactions. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
Tetramethyl butane-1,4-diylbisboronate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to label biomolecules with boron-containing groups, facilitating the study of biological processes and interactions.
Medicine: Organoboron compounds, including this compound, are explored for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of tetramethyl butane-1,4-diylbisboronate involves the interaction of the boronate groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronate groups undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. In biological systems, the boronate groups can form reversible covalent bonds with diols and other nucleophiles, enabling the labeling and detection of biomolecules.
Comparaison Avec Des Composés Similaires
Tetramethyl butane-1,4-diylbisboronate can be compared with other similar compounds, such as:
Neopentane: A hydrocarbon with a similar tetramethyl butane backbone but without boronate groups.
2,2-Dimethylbutane: Another hydrocarbon with a branched structure but lacking boronate functionality.
2,3-Dimethylbutane: A hydrocarbon isomer with a different branching pattern and no boronate groups.
The uniqueness of this compound lies in its boronate groups, which impart distinct reactivity and functionality compared to these hydrocarbons. The presence of boronate groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
92820-15-0 |
|---|---|
Formule moléculaire |
C8H20B2O4 |
Poids moléculaire |
201.87 g/mol |
Nom IUPAC |
4-dimethoxyboranylbutyl(dimethoxy)borane |
InChI |
InChI=1S/C8H20B2O4/c1-11-9(12-2)7-5-6-8-10(13-3)14-4/h5-8H2,1-4H3 |
Clé InChI |
OVSZTGZSXMSPGM-UHFFFAOYSA-N |
SMILES canonique |
B(CCCCB(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


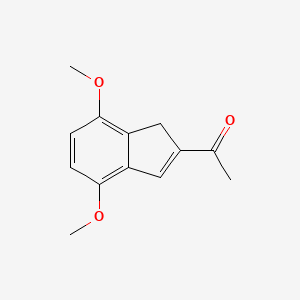
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

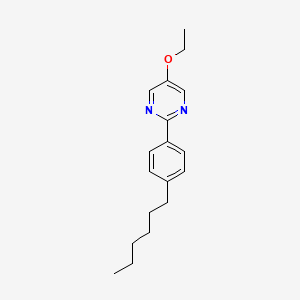
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
